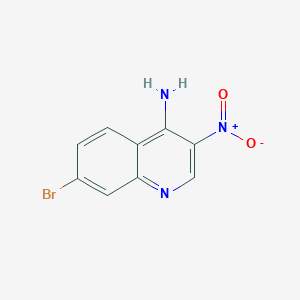
7-Bromo-3-nitroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-nitroquinolin-4-amine: is an organic compound with the molecular formula C9H6BrN3O2 and a molecular weight of 268.07 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of both bromine and nitro groups on the quinoline ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-nitroquinolin-4-amine typically involves the bromination of 3-nitroquinoline followed by amination. One common method includes:
Bromination: 3-nitroquinoline is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 7-position.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: 7-Bromo-3-nitroquinolin-4-amine can undergo reduction reactions to convert the nitro group to an amino group, forming 7-Bromo-3-aminoquinolin-4-amine.
Substitution: The bromine atom can be substituted with various nucleophiles such as thiols, amines, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Typical conditions involve the use of nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 7-Bromo-3-aminoquinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-nitroquinolin-4-amine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, its derivatives may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
- 7-Bromo-4-chloro-3-nitroquinoline
- 7-Bromo-3-aminoquinolin-4-amine
- 3-Nitroquinoline
Comparison: 7-Bromo-3-nitroquinolin-4-amine is unique due to the presence of both bromine and nitro groups on the quinoline ring, which allows for diverse chemical modifications and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
7-bromo-3-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSVAMYXGYIYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














